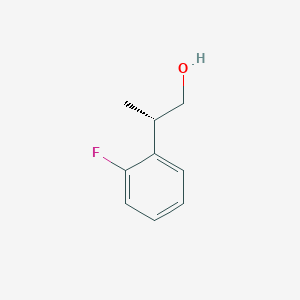
(2S)-2-(2-Fluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Fluorophenyl)propan-1-ol, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as an antidepressant. The chemical structure of fluoxetine includes a phenyl ring and a hydroxyl group, which makes it a chiral molecule.
作用機序
Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, sleep, and other physiological processes. By increasing the levels of serotonin, (2S)-2-(2-Fluorophenyl)propan-1-ol is believed to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Fluoxetine has also been shown to increase the density of serotonin receptors in the brain, which may contribute to its therapeutic effects. Additionally, (2S)-2-(2-Fluorophenyl)propan-1-ol has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other medical conditions.
実験室実験の利点と制限
Fluoxetine has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to administer and has a low toxicity profile. However, there are also some limitations to its use. Fluoxetine is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its effects on neurotransmission are not specific to serotonin, and it may have off-target effects on other neurotransmitters.
将来の方向性
There are several future directions for research on (2S)-2-(2-Fluorophenyl)propan-1-ol. One area of interest is its potential use in the treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new SSRI drugs that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the role of serotonin and other neurotransmitters in the regulation of mood and behavior, which may lead to new insights into the mechanisms of action of (2S)-2-(2-Fluorophenyl)propan-1-ol and other psychiatric drugs.
Conclusion:
In conclusion, (2S)-2-(2-Fluorophenyl)propan-1-ol is a selective serotonin reuptake inhibitor that is commonly used as an antidepressant. Its synthesis is a complex process that requires specialized equipment and expertise. Fluoxetine has been extensively studied for its therapeutic effects on mood and anxiety, and it has a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, (2S)-2-(2-Fluorophenyl)propan-1-ol remains a valuable tool for the study of neurotransmission and psychiatric disorders. Ongoing research into the mechanisms of action of (2S)-2-(2-Fluorophenyl)propan-1-ol and other psychiatric drugs may lead to new treatments for a variety of medical conditions.
合成法
Fluoxetine is synthesized from benzyl chloride and 2-fluorobenzaldehyde through a series of reactions that involve reduction, alkylation, and cyclization. The final product is obtained as a racemic mixture, which is then separated into its enantiomers using chiral chromatography. The synthesis of (2S)-2-(2-Fluorophenyl)propan-1-ol is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Fluoxetine has been extensively studied for its antidepressant and anxiolytic effects. It is also used to treat other psychiatric disorders such as obsessive-compulsive disorder, bulimia nervosa, and premenstrual dysphoric disorder. Fluoxetine has been shown to increase the levels of serotonin in the brain by inhibiting its reuptake, which is believed to be the mechanism responsible for its therapeutic effects.
特性
IUPAC Name |
(2S)-2-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHYDGZUYQPLGO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluorophenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)


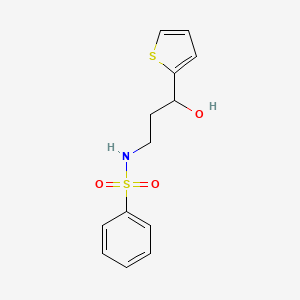
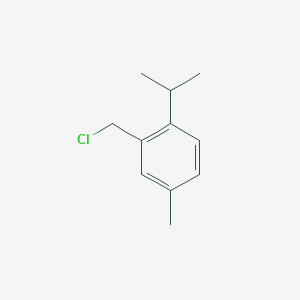
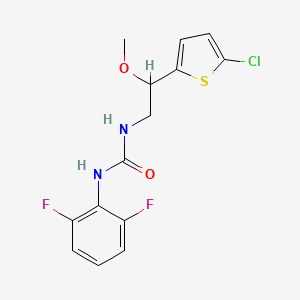
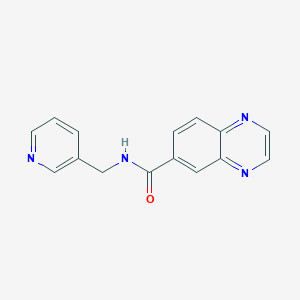

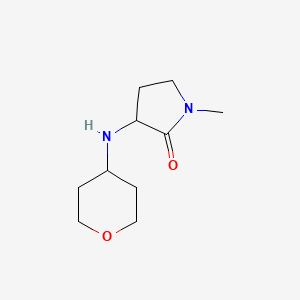
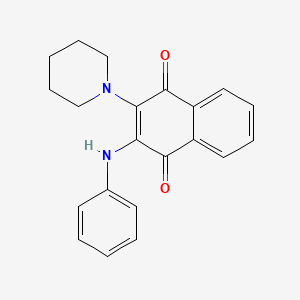
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2466981.png)
